molecular formula C17H10BrFN2O2S2 B406523 4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 304861-05-0

4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No. B406523
CAS RN: 304861-05-0
M. Wt: 437.3g/mol
InChI Key: NDKWUEPTXMSQSJ-ZROIWOOFSA-N
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Description

4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a useful research compound. Its molecular formula is C17H10BrFN2O2S2 and its molecular weight is 437.3g/mol. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis Approaches

A green chemistry approach was employed in the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, including compounds with structural similarities to 4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide. This method emphasizes the use of water as a reaction medium, aligning with the principles of green chemistry to minimize environmental impact. The reactions were found to yield nearly quantitative results, demonstrating efficiency and sustainability in chemical synthesis (Horishny & Matiychuk, 2020).

Antimicrobial Applications

Research into the antimicrobial efficacy of novel fluorine-containing derivatives, including structures similar to the compound of interest, highlighted their potential as antimicrobial agents. These compounds were synthesized through the Knoevenagel condensation process and evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Several derivatives exhibited remarkable in vitro antimicrobial potency, suggesting their application in addressing bacterial and fungal infections (Desai, Vaghani, & Shihora, 2013).

Antitumor Activity

Another study explored the synthesis, physicochemical properties, drug likeness, and in vitro antitumor activity of 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid esters and amides. These compounds, closely related to the targeted compound, demonstrated moderate activity against various human cancer cell lines. The research signifies the potential of these compounds in developing new anticancer agents, particularly noting sensitivity in leukemia cell lines (Horishny & Matiychuk, 2021).

properties

IUPAC Name

4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN2O2S2/c18-12-5-3-11(4-6-12)15(22)20-21-16(23)14(25-17(21)24)9-10-1-7-13(19)8-2-10/h1-9H,(H,20,22)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKWUEPTXMSQSJ-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

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